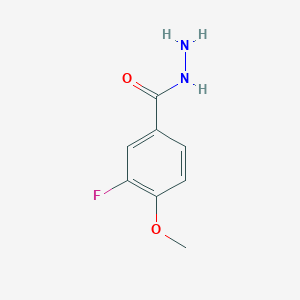![molecular formula C15H22N2O2 B7858960 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxybenzylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxybenzylamino group, and finally the addition of the ethanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Synthesis of the piperidine ring through cyclization reactions.
Step 2: Introduction of the methoxybenzylamino group via nucleophilic substitution reactions.
Step 3: Addition of the ethanone moiety through acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone involves its interaction with specific molecular targets and pathways. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring provides structural stability, while the ethanone moiety can participate in further chemical reactions within biological systems.
Comparison with Similar Compounds
1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone can be compared with similar compounds such as:
1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone: Similar structure but with a different position of the methoxy group.
1-{4-[(4-Methoxybenzyl)amino]piperidino}-1-ethanone: Another positional isomer with the methoxy group in the para position.
1-{4-[(3-Methoxyphenyl)amino]piperidino}-1-ethanone: Similar but with a phenyl group instead of a benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(3-methoxyphenyl)methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(18)17-8-6-14(7-9-17)16-11-13-4-3-5-15(10-13)19-2/h3-5,10,14,16H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPXTARPWDRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Cyclopropylcarbamoyl)anilino]-5-oxopentanoic acid](/img/structure/B7858892.png)
amine](/img/structure/B7858900.png)
amine](/img/structure/B7858916.png)


![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine](/img/structure/B7858947.png)

![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)

![2-[Methyl-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]amino]acetic acid](/img/structure/B7858968.png)
![3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B7858979.png)

